molecular formula C6H5BBrClO2 B1289917 2-Bromo-6-chlorophenylboronic acid CAS No. 1107580-65-3

2-Bromo-6-chlorophenylboronic acid

Cat. No. B1289917
M. Wt: 235.27 g/mol
InChI Key: FXNDJNORPGEJIP-UHFFFAOYSA-N
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Description

2-Bromo-6-chlorophenylboronic acid is a compound that serves as an intermediate in the synthesis of various chemical products, including pesticides with condensed heterocyclic structures . It is related to other bromo- and chloro-substituted phenylboronic acids, which are used in various organic synthesis reactions, such as Suzuki cross-coupling and carbonylative cyclization reactions .

Synthesis Analysis

The synthesis of 2-Bromo-6-chlorophenylboronic acid involves a novel method starting from 4-chloro salicylic acid. The process includes esterification, etherification, hydrolysis, cyclization, and bromination steps, resulting in a total yield of 19% . Similarly, other related compounds, such as 2-bromo-4-chlorophenyl-2-bromobutanoate, are synthesized through reactions involving halogenated phenols and subsequent Pd-catalyzed Suzuki cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of 2-Bromo-6-chlorophenylboronic acid and related compounds is characterized by the presence of halogen atoms, which significantly influence their reactivity and physical properties. For instance, the crystal structures of optically active chloro- and bromo-substituted phenylpropionic acids show specific hydrogen-bond patterns and short contact distances between halogen atoms and hydrogen atoms of the phenyl group .

Chemical Reactions Analysis

2-Bromo-6-chlorophenylboronic acid and its derivatives participate in various chemical reactions. For example, 2-bromophenylboronic acids undergo Rh(I)-catalyzed carbonylative cyclization with alkynes to produce indenones and naphthalene derivatives . Additionally, they can be involved in Rhodium-catalyzed cycloaddition reactions to construct dihydronaphthalene scaffolds . The reactivity of these compounds is further explored through Pd-catalyzed Suzuki cross-coupling reactions, which are used to synthesize a variety of derivatives with moderate to good yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and chloro-substituted phenylboronic acids and their derivatives are influenced by the halogen substituents. These properties include melting points, boiling points, and densities, which are essential for the characterization and application of these compounds . The electronic and non-linear optical (NLO) properties of these compounds have also been studied using DFT studies, providing insights into their reactivity and potential applications in materials science .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

One application involves the synthesis and characterization of novel compounds through reactions like nucleophilic substitution and Suzuki cross-coupling. For instance, Erdogan and Erdoğan (2019) explored nucleophilic substitution reactions of imidazole with 2-bromo-1-arylethanones, including 2-bromo-1-(4-chlorophenyl)ethan-1-one, showcasing computational studies on the reaction mechanisms and properties of the resulting compounds Erdogan & Erdoğan, 2019. Similarly, Ikram et al. (2015) reported on the synthesis of thiophene derivatives via Suzuki cross-coupling reactions, with 2-bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene exhibiting significant biological activities Ikram et al., 2015.

Development of Analytical Tools

Another significant application is the development of analytical tools. Cai et al. (2015) synthesized a novel ELF-97-based fluorescent probe for hydrogen peroxide detection using 4-(bromomethyl)phenylboronic acid among other materials, showcasing its potential for rapid H2O2 detection in biological samples Cai et al., 2015.

Optimisation of Chemical Processes

Research also focuses on the optimization of chemical processes for the synthesis of compounds with potential therapeutic applications. Fray et al. (2010) described the optimization of key steps in the synthesis of a Nav1.8 sodium channel modulator, highlighting the critical role of process optimization in pharmaceutical manufacturing Fray et al., 2010.

Novel Synthesis Routes

Studies also explore novel synthesis routes for the construction of complex molecular structures. Yu et al. (2017) developed a palladium-catalyzed tandem addition/cyclization for the construction of indole skeletons, demonstrating the utility of 2-bromo-6-chlorophenylboronic acid in facilitating complex molecular architecture Yu et al., 2017.

Exploration of Molecular Complexes

Research into the formation and analysis of molecular complexes offers insights into the interaction between different chemical species. TalwelkarShimpi et al. (2016) reported the formation of molecular complexes of theophylline with phenylboronic acids, including 4-chlorophenylboronic acid, analyzing their structural characteristics and interactions TalwelkarShimpi et al., 2016.

Safety And Hazards

The safety information for 2-Bromo-6-chlorophenylboronic acid pinacol ester, a related compound, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

2-Bromo-6-chlorophenylboronic acid is a valuable molecule for medical diagnostics and biochemistry studies due to its ability to readily bind with carbohydrates in water . Its future directions could involve further exploration of its binding properties and potential applications in medical diagnostics.

properties

IUPAC Name

(2-bromo-6-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BBrClO2/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNDJNORPGEJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC=C1Br)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BBrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50629664
Record name (2-Bromo-6-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-chlorophenylboronic acid

CAS RN

1107580-65-3
Record name B-(2-Bromo-6-chlorophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1107580-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Bromo-6-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50629664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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